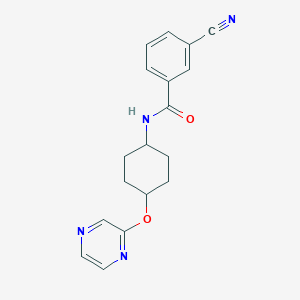

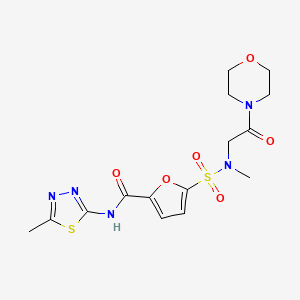

3-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.

Aplicaciones Científicas De Investigación

Catalysts in Chemical Synthesis

Compounds with similar structures have been reported to act as catalysts or key intermediates in chemical synthesis processes. For instance, palladium nanoparticles supported on mesoporous graphitic carbon nitride have shown high activity and selectivity in the hydrogenation of phenol to cyclohexanone, a crucial intermediate in the manufacture of polyamides (Yong Wang et al., 2011). Such findings indicate the potential catalytic applications of structurally complex benzamides in facilitating selective chemical transformations under mild conditions.

Antiviral and Antimicrobial Agents

Research into benzamide derivatives has unveiled their significant antiviral and antimicrobial potential. A study highlighted the synthesis of novel benzamide-based 5-aminopyrazoles, demonstrating remarkable antiavian influenza virus activity, suggesting these compounds' role in developing new antiviral agents (A. Hebishy et al., 2020). Moreover, benzamide derivatives have been designed for potent antitumor activities, hinting at their application in cancer therapy (Masao Yoshida et al., 2005).

Sensing and Detection Applications

Certain benzamide compounds exhibit unique properties suitable for sensing applications. For example, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized for colorimetric sensing of fluoride anions, demonstrating the potential of such compounds in environmental monitoring and safety applications (E. A. Younes et al., 2020).

Propiedades

IUPAC Name |

3-cyano-N-(4-pyrazin-2-yloxycyclohexyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c19-11-13-2-1-3-14(10-13)18(23)22-15-4-6-16(7-5-15)24-17-12-20-8-9-21-17/h1-3,8-10,12,15-16H,4-7H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIONMAHHIWHNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2843796.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)

![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

amine hydrochloride](/img/structure/B2843805.png)

![N-cyclopentyl-2-[3-(4-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2843810.png)

![2,2-Difluoro-4-iodobenzo[d][1,3]dioxole](/img/structure/B2843812.png)